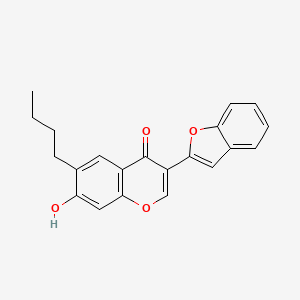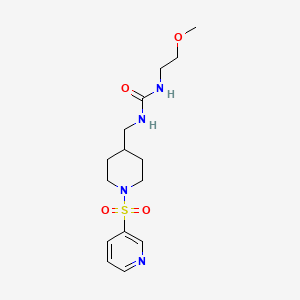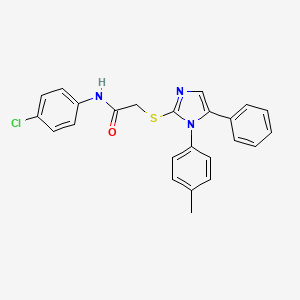![molecular formula C11H24O4 B2679152 4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol CAS No. 91337-40-5](/img/structure/B2679152.png)
4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol” is a chemical compound with the CAS Number: 91337-40-5 . Its IUPAC name is 4,4’- (propane-1,3-diylbis (oxy))bis (butan-1-ol) . The molecular weight of this compound is 220.31 .
Molecular Structure Analysis
The InChI code for “4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol” is 1S/C11H24O4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h12-13H,1-11H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Mechanisms
Hydroxycinnamic acids (HCAs) , which share a functional relationship with the hydroxybutoxy group in the compound of interest, exhibit significant antioxidant properties. These compounds' structure-activity relationships have been extensively studied, revealing that modifications such as the presence of an unsaturated bond or alterations in the aromatic ring significantly influence their antioxidant activity. Such modifications can enhance the molecules' ability to donate hydrogen atoms or electrons, neutralizing free radicals and reducing oxidative stress (Razzaghi-Asl et al., 2013).
Antimicrobial and Biotechnological Applications
Chitosan , a biopolymer with a structure that facilitates extensive hydrogen bonding similar to that of hydroxy-containing compounds, demonstrates broad antimicrobial potential. The polymer's unique chemical structure, including reactive hydroxyl and amino groups, allows it to serve various technical and biomedical applications, including antimicrobial systems. Understanding chitosan's antimicrobial activity provides insights into optimizing formulations containing hydroxy-functionalized compounds for similar applications (Raafat & Sahl, 2009).
Role in Signal Transduction and Cell Differentiation
4-Hydroxy-2,3-nonenal (HNE) , a biologically active aldehyde produced through lipid peroxidation, which involves oxidative decomposition of polyunsaturated fatty acids, illustrates the signaling role of hydroxy-containing compounds. HNE and similar compounds can modulate significant biological events, including signal transduction, gene expression, and cell differentiation, indicating that hydroxy-functionalized compounds might also play roles in cellular signaling pathways (Dianzani, Barrera, & Parola, 1999).
Analytical Methods and Antioxidant Activity Determination
Analytical techniques for determining the antioxidant activity of compounds, including those based on hydrogen atom transfer (HAT) and electron transfer (ET), are critical for understanding the functional properties of hydroxy-containing compounds. These methods, such as ORAC (Oxygen Radical Absorbance Capacity) and FRAP (Ferric Reducing Antioxidant Power), provide essential data on a compound's ability to act as an antioxidant, contributing to its potential applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
4-[3-(4-hydroxybutoxy)propoxy]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQVLZUFQLDBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCOCCCCO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

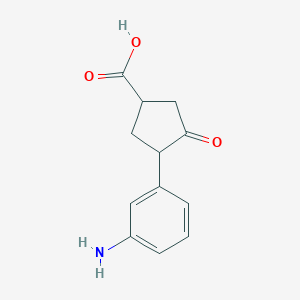
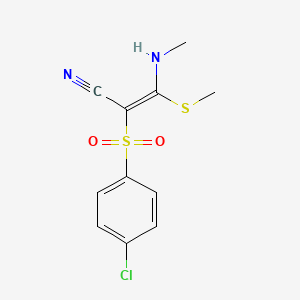

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2679073.png)
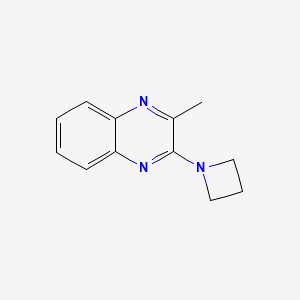
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2679076.png)
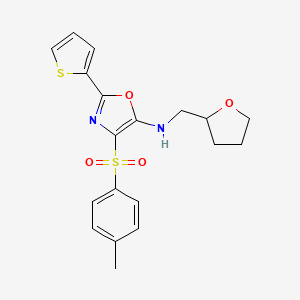
![[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate](/img/structure/B2679082.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2679083.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2679085.png)
